Superior Potency at Human α7 Receptors Compared to Monkey Orthologs: A Key Distinction from AR-R17779 and 4OH-GTS-21
TC-1698 demonstrates higher potency (lower EC50) at human α7 nAChRs compared to monkey α7 nAChRs, a trend that is not uniformly observed across all α7 agonists. In a head-to-head comparison in Xenopus oocytes expressing cloned receptors, TC-1698's EC50 was 0.46 μM for human vs. 0.16 μM for monkey receptors [1]. This contrasts with AR-R17779, which showed EC50 values of 0.37 μM (human) and 0.35 μM (monkey), indicating minimal species difference, and 4OH-GTS-21, which exhibited EC50s of 3.1 μM (human) and 2.9 μM (monkey) [1].
| Evidence Dimension | EC50 for receptor activation (μM) |
|---|---|
| Target Compound Data | Human: 0.46; Monkey: 0.16 |
| Comparator Or Baseline | AR-R17779: Human 0.37, Monkey 0.35; 4OH-GTS-21: Human 3.1, Monkey 2.9 |
| Quantified Difference | TC-1698 exhibits a 2.9-fold species potency shift (0.46/0.16), whereas AR-R17779 shows a 1.1-fold shift and 4OH-GTS-21 a 1.1-fold shift. |
| Conditions | Xenopus oocytes expressing cloned rhesus monkey or human α7 nAChRs, two-electrode voltage clamp. |
Why This Matters
The pronounced species-dependent potency of TC-1698 necessitates careful experimental design in cross-species translational studies, a factor that distinguishes it from comparators with flatter species-response profiles.
- [1] Papke RL, McCormack TJ, Jack BA, Wang D, Bugaj-Gaweda B, Schiff HC, et al. Rhesus monkey alpha7 nicotinic acetylcholine receptors: comparisons to human alpha7 receptors expressed in Xenopus oocytes. Eur J Pharmacol. 2005 Nov 7;524(1-3):11-8. PMID: 16266703. View Source
